Surfactin
Overview
Description
Surfactin is a cyclic lipopeptide produced by various strains of the bacterium Bacillus subtilis. It is renowned for its potent surfactant properties, which make it highly effective in reducing surface tension. This compound exhibits a wide range of biological activities, including antibacterial, antiviral, antifungal, and hemolytic effects . Its unique structure, comprising a heptapeptide loop linked to a β-hydroxy fatty acid, contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Surfactin is primarily produced through microbial fermentation. The bacterium Bacillus subtilis is cultivated in a nutrient-rich medium, where it synthesizes this compound as a secondary metabolite. The fermentation process involves optimizing various factors such as carbon and nitrogen sources, temperature, pH, and aeration . For instance, molasses, glutamic acid, and soybean meal are commonly used as carbon and nitrogen sources, respectively . The fermentation is typically carried out at temperatures around 42.9°C for approximately 42.8 hours .
Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process. This includes using large bioreactors and optimizing the fermentation conditions to maximize yield. Techniques such as foam reflux and continuous fermentation are employed to enhance production efficiency . Additionally, genetic engineering and metabolic pathway optimization are explored to increase this compound yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Surfactin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in its structure, such as the peptide bonds and the β-hydroxy fatty acid chain .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Scientific Research Applications
Surfactin has a broad spectrum of applications in various scientific fields:
Biology: It exhibits antimicrobial properties, making it useful in controlling bacterial and fungal infections.
Medicine: this compound’s antiviral and anticancer properties are being explored for therapeutic applications.
Mechanism of Action
Surfactin exerts its effects through multiple mechanisms:
Membrane Disruption: this compound interacts with the lipid bilayer of microbial cell membranes, causing membrane disintegration and osmotic imbalance.
Protein Synthesis Inhibition: It inhibits the synthesis of proteins in pathogenic bacteria, preventing their growth and reproduction.
Enzyme Activity Inhibition: this compound affects the activity of enzymes involved in essential metabolic pathways, disrupting normal cellular functions.
Comparison with Similar Compounds
Surfactin is often compared with other cyclic lipopeptides produced by Bacillus species, such as:
This compound’s uniqueness lies in its broad-spectrum antimicrobial activity, high surface activity, and potential therapeutic applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-[(3S,6R,9S,12S,15R,18S,21S,25R)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36-,37+,38+,39-,40-,41+,42+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWOFRZMQRKHT-WGVNQGGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H93N7O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893274 | |
Record name | Surfactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1036.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-31-2 | |
Record name | Surfactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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